molecular formula C8H15BrN2 B11826435 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine

1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine

Katalognummer: B11826435
Molekulargewicht: 219.12 g/mol
InChI-Schlüssel: RXAPFXBPBLPWIL-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine is a complex organic compound featuring a bicyclic structure with a bromine atom and an amine group. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The azabicyclo scaffold can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted azabicyclo compounds, oxides, and reduced amines, which can be further utilized in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The azabicyclo scaffold allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to its specific bromine substitution and the resulting chemical reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry and industrial processes.

Eigenschaften

Molekularformel

C8H15BrN2

Molekulargewicht

219.12 g/mol

IUPAC-Name

[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine

InChI

InChI=1S/C8H15BrN2/c9-8-4-7(8,5-10)2-1-3-11-6-8/h11H,1-6,10H2/t7-,8+/m1/s1

InChI-Schlüssel

RXAPFXBPBLPWIL-SFYZADRCSA-N

Isomerische SMILES

C1C[C@@]2(C[C@@]2(CNC1)Br)CN

Kanonische SMILES

C1CC2(CC2(CNC1)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.